Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-methoxybenzyl chloride with pyrrole-2-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrole ring can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(2-iodobenzyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-(2-methoxybenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 5-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-17-13-6-4-3-5-10(13)9-11-7-8-12(15-11)14(16)18-2/h3-8,15H,9H2,1-2H3 |
InChI Key |
LYOXAIQYYOCXSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC=C(N2)C(=O)OC |
Origin of Product |
United States |
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